5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
Description
5-Methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to a 2-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-6-10(17-19-7)11(18)16-9-5-3-2-4-8(9)12(13,14)15/h2-6H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBQZMCOZUJNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932594 | |
| Record name | 5-Methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145440-85-3 | |
| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-(2-(trifluoromethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145440853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide typically involves the reaction of 2-(trifluoromethyl)aniline with 5-methyl-1,2-oxazole-3-carboxylic acid. The reaction is carried out under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .
Chemical Reactions Analysis
Oxidation Reactions
The methyl group on the isoxazole ring can undergo oxidation under controlled conditions. For example, potassium permanganate (KMnO₄) in acidic media may oxidize the methyl group to a carboxylic acid, yielding 5-carboxy-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide . This reaction is analogous to oxidation pathways observed in substituted isoxazoles .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Methyl oxidation | KMnO₄, H₂SO₄, heat | Carboxylic acid derivative |
Hydrolysis of the Carboxamide Group
The carboxamide group can undergo hydrolysis under acidic or basic conditions. For instance, refluxing with hydrochloric acid (HCl) converts the amide to a carboxylic acid (5-methyl-1,2-oxazole-3-carboxylic acid ), while basic hydrolysis (e.g., NaOH) may yield the corresponding carboxylate salt .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | 5-methyl-1,2-oxazole-3-carboxylic acid |
| Basic hydrolysis | NaOH, H₂O, heat | Sodium carboxylate |
Reduction of the Isoxazole Ring
The isoxazole ring can be reduced to a dihydro or tetrahydro derivative using hydrogenation catalysts (e.g., Pd/C, H₂) or lithium aluminum hydride (LiAlH₄). This modifies the heterocyclic structure, potentially enhancing bioavailability or altering biological activity .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Catalytic hydrogenation | Pd/C, H₂, ethanol | Dihydroisoxazole derivative |
| LiAlH₄ reduction | LiAlH₄, THF, 0°C | Amine-alcohol intermediate |
Electrophilic Aromatic Substitution
The trifluoromethyl group on the phenyl ring is a strong electron-withdrawing group, directing electrophiles to the meta position. Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) can introduce nitro or sulfonic acid groups, respectively .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 50°C | 5-methyl-N-[2-(trifluoromethyl)-5-nitrophenyl]-1,2-oxazole-3-carboxamide |
| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid derivative |
Nucleophilic Reactions
The carboxamide group may react with nucleophiles such as amines or alcohols under coupling conditions (e.g., DCC, EDC). This could yield urea or ester derivatives, expanding functional diversity .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Amine coupling | EDC, HOBt, DMF | Urea derivative |
| Esterification | ROH, H₂SO₄ | Ester derivative |
Cycloaddition Reactions
The isoxazole ring can participate in [3+2] cycloadditions with alkynes or nitrile oxides, forming fused heterocyclic systems. For example, reactions with acetylene derivatives in the presence of 18-crown-6 and K₂CO₃ yield isoxazole-linked conjugates .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Alkyne cycloaddition | 18-crown-6, K₂CO₃, 80°C | Isoxazole-alkyne conjugate |
Key Research Findings
-
Oxidative Stability : The trifluoromethyl group enhances oxidative stability, limiting side reactions during oxidation of the methyl group .
-
Hydrolysis Selectivity : Acidic hydrolysis preferentially targets the carboxamide group without disrupting the isoxazole ring .
-
Regioselectivity in Substitution : Electrophilic substitution on the phenyl ring predominantly occurs at the meta position relative to the trifluoromethyl group .
Scientific Research Applications
Medicinal Chemistry
1.1 Antirheumatic Activity
One of the most notable applications of 5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is in the treatment of autoimmune diseases, particularly rheumatoid arthritis. The compound is a structural analogue of Leflunomide, an established immunomodulatory drug. Leflunomide functions as a pyrimidine synthesis inhibitor, effectively modulating immune responses and reducing inflammation .
Case Study: Leflunomide
- Mechanism : Leflunomide inhibits dihydroorotate dehydrogenase (DHODH), leading to decreased lymphocyte proliferation.
- Clinical Trials : Multiple studies have demonstrated its efficacy in reducing disease activity in rheumatoid arthritis patients.
- Dosage Forms : Commonly available in 10mg and 20mg oral tablets.
Agricultural Applications
2.1 Herbicidal Properties
Research indicates that compounds similar to this compound exhibit herbicidal activity. These compounds can be incorporated into herbicide formulations to enhance their effectiveness against various weed species.
Case Study: Herbicide Formulation
- Active Ingredients : Combinations with other herbicides have shown increased efficacy.
- Field Trials : Studies have demonstrated significant reductions in weed biomass when applied at recommended doses.
Material Science
3.1 Polymer Additives
The unique chemical structure of this compound allows it to be utilized as an additive in polymer formulations. Its properties can enhance thermal stability and mechanical strength.
Case Study: Polymer Blends
- Application : Used in polycarbonate and polyethylene blends.
- Performance Metrics : Improved tensile strength and thermal degradation temperatures compared to control samples.
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating various biochemical pathways and exerting its biological effects .
Comparison with Similar Compounds
Structural and Molecular Data
Key Structural Differences and Implications
Substituent Electronic Effects The trifluoromethyl (CF₃) group in the target compound is strongly electron-withdrawing, enhancing metabolic stability and altering solubility compared to methyl or chloro substituents (e.g., in and ) .
Positional Variations Substitution at the ortho position (2-CF₃ in the target compound) introduces steric hindrance, which may affect binding to biological targets compared to para-substituted analogs (e.g., 4-sulfamoyl in ) . The 4-carboxamide isomer in (vs.
Heterocyclic Modifications
- Replacement of the phenyl group with thiophene () introduces aromatic sulfur, which may modulate electronic properties and bioavailability .
Research Findings and Trends
Biological Activity
5-Methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of immunosuppression and its role as an impurity related to Leflunomide, a drug used in treating autoimmune diseases. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C12H9F3N2O2
- Molecular Weight : 270.21 g/mol
- IUPAC Name : this compound
The presence of a trifluoromethyl group enhances the compound's lipophilicity and potentially its biological activity by influencing how it interacts with biological targets.
This compound exhibits immunosuppressive properties similar to those of Leflunomide. Its mechanism involves:
- Inhibition of Pyrimidine Synthesis : The compound acts by inhibiting enzymes involved in pyrimidine metabolism, which is crucial for lymphocyte proliferation and cytokine production. This inhibition reduces inflammatory responses, making it valuable in managing autoimmune conditions .
- Binding Affinity : Studies indicate that the trifluoromethyl group may enhance binding affinity to specific enzymes or receptors involved in immune response modulation .
Biological Activity and Applications
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Immunosuppressive Effects :
-
Comparative Analysis with Analog Compounds :
- A comparative study involving structural analogs revealed that modifications to the oxazole ring or trifluoromethyl substitution could alter biological activity significantly. For instance, compounds with different positions of the methyl group exhibited varying degrees of immunosuppressive effects, highlighting structure-activity relationships (SAR) that are critical for drug development .
-
Safety Profile :
- Toxicological assessments indicated that while the compound exhibits potent biological activity, understanding its safety profile is crucial for potential therapeutic use. Research suggests that doses exceeding 2000 mg/kg did not show acute toxicity in animal models, though further studies are necessary to establish comprehensive safety data .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide, and what key reaction conditions are critical for yield optimization?
- Answer : The synthesis typically involves multi-step organic reactions. A foundational approach includes:
- Oxazole Ring Formation : Cyclization of α-haloketones and amides under acidic or basic conditions .
- Functionalization : Introduction of the trifluoromethylphenyl group via nucleophilic substitution or coupling reactions. Key reagents include KMnO₄ for oxidation and LiAlH₄ for reduction, with anhydrous conditions critical for stability .
- Yield Optimization : Control of temperature (room temperature for coupling steps) and stoichiometric ratios (e.g., 1.1 mmol RCH₂Cl for alkylation) minimizes side reactions .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the oxazole and phenyl rings. For example, the trifluoromethyl group (δ ~110-120 ppm in ¹³C NMR) and methyl groups (δ ~2.5 ppm in ¹H NMR) .
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally related isoxazolidines .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 315.1) .
Q. How should researchers handle and store this compound to ensure stability in laboratory settings?
- Answer : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the oxazole ring. Avoid exposure to moisture or strong acids/bases, as the trifluoromethyl group may degrade .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in preclinical studies?
- Answer : The trifluoromethyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. Its electron-withdrawing effect also increases lipophilicity (logP ~2.8), improving membrane permeability . Comparative studies with non-fluorinated analogs show 20-30% longer plasma half-life in rodent models .
Q. What strategies can resolve contradictions in biological activity data across different in vitro assays?
- Answer :
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize cell viability metrics (e.g., ATP vs. MTT assays) .
- Solvent Compatibility : Avoid DMSO concentrations >1% in cell-based assays, as DMSO may artificially suppress activity .
- Structural Confirmation : Re-characterize batches via HPLC to rule out degradation products (e.g., oxazole ring opening) .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 for anti-inflammatory studies). The oxazole ring’s planar geometry favors π-π stacking with aromatic residues .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Answer :
- Variation of Substituents : Synthesize analogs with halogens (Cl/Br) or methoxy groups on the phenyl ring to modulate electronic effects .
- Oxazole Ring Modifications : Replace the oxazole with isoxazolidine to evaluate conformational flexibility .
- In Vivo Validation : Prioritize analogs with >50% inhibition in enzyme assays for pharmacokinetic profiling in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
